6-amino-2-(2-phenylethylsulfanyl)-1H-pyrimidin-4-one
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Overview
Description
6-amino-2-(2-phenylethylsulfanyl)-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 6-position and a phenylethylsulfanyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(2-phenylethylsulfanyl)-1H-pyrimidin-4-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Amino Group: The amino group at the 6-position can be introduced via nucleophilic substitution reactions using ammonia or amines.
Attachment of the Phenylethylsulfanyl Group: The phenylethylsulfanyl group can be attached through a nucleophilic substitution reaction using phenylethylthiol and an appropriate leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(2-phenylethylsulfanyl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The phenylethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
6-amino-2-(2-phenylethylsulfanyl)-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-amino-2-(2-phenylethylsulfanyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The amino and phenylethylsulfanyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-amino-2-(2-phenylethylsulfanyl)-1H-pyrimidin-4-one: can be compared with other pyrimidine derivatives such as:
Uniqueness
The presence of the phenylethylsulfanyl group in this compound imparts unique properties such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
6-amino-2-(2-phenylethylsulfanyl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c13-10-8-11(16)15-12(14-10)17-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAJVRDXWLNJRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCSC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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